Evo312
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-7-yl) acetate |
InChI |
InChI=1S/C21H19N3O3/c1-12(25)27-13-7-8-17-16(11-13)14-9-10-24-20(19(14)22-17)23(2)18-6-4-3-5-15(18)21(24)26/h3-8,11,20,22H,9-10H2,1-2H3 |
InChIキー |
PGYARDBEXHGLRE-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Evo312: A Novel PKCβI Inhibitor for Gemcitabine-Resistant Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pancreatic cancer (PC) presents a formidable challenge in oncology, with limited effective treatment options, especially for patients who develop resistance to standard chemotherapies like gemcitabine.[1][2][3] A promising area of research involves targeting specific signaling pathways that drive cancer cell proliferation and survival. One such target is Protein Kinase C βI (PKCβI), a serine/threonine kinase implicated in various cellular processes, including cell growth, invasion, and apoptosis.[1][2] Evo312, an analog of the natural compound evodiamine, has emerged as a potent and selective inhibitor of PKCβI, demonstrating significant antitumor activity in preclinical models of gemcitabine-resistant pancreatic cancer. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the PKCβI Signaling Pathway
This compound exerts its anticancer effects by directly inhibiting the activity of PKCβI. In pancreatic cancer, particularly in gemcitabine-resistant cells, PKCβI is often upregulated, contributing to uncontrolled cell proliferation and resistance to apoptosis. By inhibiting PKCβI, this compound disrupts downstream signaling cascades that are crucial for cancer cell survival. The parent compound of this compound, evodiamine, has been shown to impact key signaling pathways such as PI3K/Akt and MAPK/ERK, which are known to be downstream of PKC. This compound's inhibition of PKCβI leads to the suppression of these pro-survival pathways, ultimately resulting in cell cycle arrest and apoptosis.
References
Evo312: A Novel Approach to Overcoming Gemcitabine Resistance in Pancreatic Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gemcitabine (B846) remains a cornerstone of treatment for pancreatic cancer, yet the development of chemoresistance significantly limits its efficacy. This technical guide delves into the preclinical data surrounding Evo312, an evodiamine (B1670323) analog, and its promising role in circumventing gemcitabine resistance. This compound has been identified as a potent inhibitor of protein kinase CβI (PKCβI), a key player in cellular processes linked to cancer cell proliferation and survival.[1] In gemcitabine-resistant pancreatic cancer models, this compound has demonstrated significant antitumor activity by suppressing PKCβI expression, inducing cell cycle arrest, and promoting apoptosis.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols from key studies, and a summary of its in vitro and in vivo efficacy, offering valuable insights for the scientific community engaged in oncology drug development.
Introduction to Gemcitabine Resistance in Pancreatic Cancer
Pancreatic cancer is a notoriously difficult malignancy to treat, with limited therapeutic options.[1] Gemcitabine-based chemotherapy is a standard first-line treatment; however, its effectiveness is often transient due to the rapid development of resistance.[1] The molecular mechanisms underlying this resistance are complex and multifactorial, involving alterations in drug metabolism, enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways. This acquired resistance poses a major clinical challenge, necessitating the development of novel therapeutic strategies to resensitize tumors to chemotherapy or to target the pathways driving resistance.
This compound: A Novel PKCβI Inhibitor
This compound is a synthetic analog of evodiamine, a naturally occurring alkaloid.[1] It has been specifically designed and identified as a robust inhibitor of Protein Kinase CβI (PKCβI). PKCβI is a serine/threonine kinase involved in various cellular functions, including cell growth, differentiation, and apoptosis. In the context of gemcitabine-resistant pancreatic cancer, the upregulation of PKCβI has been implicated as a key resistance mechanism. This compound's targeted inhibition of PKCβI presents a rational approach to overcoming this resistance.
Mechanism of Action of this compound
This compound exerts its antitumor effects in gemcitabine-resistant pancreatic cancer through a multi-pronged mechanism centered on the inhibition of PKCβI.
-
Suppression of PKCβI Upregulation: this compound effectively suppresses the increased expression of PKCβI protein observed in gemcitabine-resistant pancreatic cancer cells.
-
Induction of Cell Cycle Arrest: By inhibiting PKCβI, this compound leads to cell cycle arrest, thereby halting the proliferation of cancer cells.
-
Promotion of Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in gemcitabine-resistant cells.
The proposed signaling pathway for this compound's action is depicted in the following diagram:
Caption: this compound inhibits upregulated PKCβI, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various assays, demonstrating its potent antitumor activity in gemcitabine-resistant pancreatic cancer models.
| Parameter | Cell Line | Value | Reference |
| Antiproliferative Efficacy (IC50) | PANC-1 (Gemcitabine-sensitive) | Not Specified | |
| PANC-GR (Gemcitabine-resistant) | Not Specified | ||
| Induction of Cell Death | PANC-GR | ~25% | |
| In Vivo Tumor Volume Suppression | PANC-GR Xenograft | 72.15% |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound.
Cell Lines and Culture
-
Parental Cell Line: PANC-1, a human pancreatic cancer cell line.
-
Gemcitabine-Resistant Cell Line (PANC-GR): PANC-GR cells were established by continuous exposure of PANC-1 cells to gradually increasing concentrations of gemcitabine. This process selects for a population of cells that can survive and proliferate in the presence of the drug.
In Vitro Efficacy Assays
A general workflow for assessing the in vitro efficacy of this compound is outlined below.
Caption: Workflow for evaluating this compound's in vitro effects on pancreatic cancer cells.
5.2.1. Cell Viability Assay
-
Objective: To determine the concentration of this compound that inhibits the growth of pancreatic cancer cells by 50% (IC50).
-
Method:
-
Seed PANC-1 and PANC-GR cells in 96-well plates.
-
After cell attachment, treat with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Measure the absorbance or luminescence and calculate the IC50 values.
-
5.2.2. Apoptosis Assay
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Method:
-
Treat PANC-GR cells with this compound at various concentrations.
-
After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
5.2.3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Method:
-
Treat PANC-GR cells with this compound.
-
Fix the cells in ethanol (B145695) and stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
5.2.4. Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression of key proteins in the signaling pathway.
-
Method:
-
Treat PANC-GR cells with this compound and prepare cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PKCβI and other relevant proteins (e.g., markers of apoptosis like cleaved PARP and caspase-3).
-
Use a secondary antibody conjugated to horseradish peroxidase for detection via chemiluminescence.
-
In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Method:
-
Subcutaneously implant PANC-GR cells into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predefined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for PKCβI).
-
Conclusion and Future Directions
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for overcoming gemcitabine resistance in pancreatic cancer. Its targeted inhibition of PKCβI, leading to cell cycle arrest and apoptosis in resistant cells, provides a clear and compelling mechanism of action. The significant tumor growth suppression observed in in vivo models further underscores its promise.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed profiling of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement in vivo, is crucial for clinical translation.
-
Combination Therapy: Investigating the synergistic potential of this compound with gemcitabine and other standard-of-care chemotherapies could lead to more effective treatment regimens.
-
Biomarker Development: Identifying predictive biomarkers for this compound response will be essential for patient stratification in future clinical trials.
-
Clinical Evaluation: Ultimately, the efficacy and safety of this compound need to be assessed in well-designed clinical trials in patients with gemcitabine-resistant pancreatic cancer.
References
Understanding the Downstream Targets of Evo312: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evo312, a synthetic analog of the natural alkaloid evodiamine, has emerged as a potent and selective inhibitor of Protein Kinase C βI (PKCβI).[1][2][3] This technical guide provides an in-depth overview of the downstream molecular targets and cellular effects of this compound, with a particular focus on its activity in gemcitabine-resistant pancreatic cancer. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound exerts its antitumor effects primarily through the dose-dependent inhibition of PKCβI.[4] This inhibition disrupts key signaling cascades that promote cell survival, proliferation, and drug resistance. The primary mechanism involves the suppression of PKCβI protein expression, which in turn leads to the dephosphorylation and inactivation of its downstream effectors.[1][5]
The core signaling pathway affected by this compound is the PKCβI-mediated activation of pro-survival pathways. In gemcitabine-resistant pancreatic cancer cells, this compound treatment leads to a significant reduction in the levels of several key signaling proteins, including:
-
Glycogen Synthase Kinase 3β (GSK3β)
-
Protein Kinase B (Akt)
-
Signal Transducer and Activator of Transcription 5 (STAT5)
-
Ribosomal protein S6 kinase β-1 (S6K1)
-
Proline-rich AKT substrate (PRAS40)[5]
This targeted suppression of multiple signaling nodes culminates in the induction of cell cycle arrest and apoptosis.[1][4]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Cell Line | Description | IC50 (µM) [4][5] |
| PANC-1 | Human Pancreatic Cancer | 0.08 |
| PANC-GR | Gemcitabine-Resistant Human Pancreatic Cancer | 0.07 |
| HPDE6-c7 | Human Normal Pancreatic Duct Epithelial | 2.95 |
| Parameter | Value |
| PKCβI Inhibition IC50 (nM) | 117.34[4][5] |
| Increase in Total Cell Death | ~25%[5] |
| In Vivo Tumor Volume Suppression | 72.15%[5] |
| In Vivo Tumor Weight Reduction | 44.89%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments used to characterize the downstream effects of this compound.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is designed to assess the levels of total and phosphorylated proteins in the PKCβI signaling pathway following treatment with this compound.
Materials:
-
PANC-GR cells
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCβI, anti-p-Akt, anti-Akt, anti-GSK3β, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed PANC-GR cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 40, 80, 160 nM) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the method for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
PANC-GR cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Treat PANC-GR cells with this compound (e.g., 0, 40, 80, 160 nM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
PANC-GR cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
Procedure:
-
Cell Treatment: Treat PANC-GR cells with this compound (e.g., 0, 40, 80, 160 nM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining to determine the percentages of apoptotic and necrotic cells.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the antitumor activity of this compound in a mouse model.
Materials:
-
BALB/c nude mice
-
PANC-GR cells
-
Matrigel
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject PANC-GR cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg, i.p.) three times a week for a specified period (e.g., 20 days).
-
Tumor Measurement: Measure tumor volume with calipers regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumor tissues can be used for further analysis, such as immunohistochemistry for PKCβI expression.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western Blot analysis.
Logical Flow of this compound's Cellular Effects
Caption: Logical flow of this compound's cellular effects.
References
- 1. Plant-Derived Molecules Modulate Multidrug Resistance in Gastrointestinal Cancers: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Evodiamine induces extrinsic and intrinsic apoptosis of ovarian cancer cells via the mitogen-activated protein kinase/phosphatidylinositol-3-kinase/protein kinase B signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analysis of Cell Cycle Arrest Induced by Evo312 Using Flow Cytometry
Abstract
Evo312 is a novel analog of evodiamine (B1670323) that functions as a potent inhibitor of Protein Kinase C βI (PKCβI).[1][2][3][4] By suppressing the expression and activity of PKCβI, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to standard chemotherapeutic agents like gemcitabine.[1] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. The described methodology enables researchers, scientists, and drug development professionals to quantitatively assess the effects of this compound on cell cycle distribution.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Pharmacological agents that can modulate the cell cycle are of significant interest in oncology drug development. This compound has emerged as a promising anti-cancer compound that targets PKCβI, a key regulator of cellular processes such as proliferation and survival. Inhibition of PKCβI by this compound disrupts downstream signaling pathways, ultimately leading to a halt in cell cycle progression and the induction of programmed cell death.
Flow cytometry is a powerful technique for cell cycle analysis. By staining cells with a fluorescent DNA intercalating agent like propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note details the necessary steps to treat cancer cells with this compound, prepare them for flow cytometry, and analyze the resulting cell cycle data.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Experimental Protocols
Materials and Reagents
-
Cell Line: PANC-1 (pancreatic cancer cell line) or other suitable cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Trypsin-EDTA: 0.25%.
-
Fixative: 70% ethanol (B145695), ice-cold.
-
Staining Solution:
-
Propidium Iodide (PI): 20 µg/mL in PBS.
-
RNase A: 100 µg/mL in PBS.
-
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for PI (typically ~617 nm).
Procedure
1. Cell Culture and Treatment:
-
Culture PANC-1 cells in T-25 flasks or 6-well plates until they reach 60-70% confluency.
-
Prepare different concentrations of this compound in culture medium from the stock solution. A final DMSO concentration should be kept below 0.1% in all treatments, including the vehicle control.
-
Aspirate the old medium and treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO only).
2. Cell Harvesting and Fixation:
-
After treatment, collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
3. Cell Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of DNA content (PI fluorescence intensity).
Experimental Workflow
Data Presentation and Analysis
The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). The results can be summarized in a table for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells (48h Treatment)
| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |
| 1 | 62.1 ± 2.8 | 22.5 ± 2.1 | 15.4 ± 1.5 |
| 5 | 75.8 ± 4.2 | 12.1 ± 1.9 | 12.1 ± 1.3 |
| 10 | 85.3 ± 5.5 | 5.6 ± 1.2 | 9.1 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments. (Note: This is example data for illustrative purposes).
Data Interpretation
The analysis of the cell cycle distribution following this compound treatment allows for the determination of the specific phase at which the cell cycle is arrested. An accumulation of cells in a particular phase with a concomitant decrease in other phases is indicative of cell cycle arrest.
Conclusion
The protocol described in this application note provides a reliable method for investigating the effects of this compound on the cell cycle of cancer cells. By employing flow cytometry with PI staining, researchers can effectively quantify this compound-induced cell cycle arrest, which is crucial for understanding its mechanism of action and for its further development as a potential anti-cancer therapeutic. The provided workflow and data presentation format offer a standardized approach for such studies.
References
Troubleshooting & Optimization
improving the solubility and stability of Evo312 in culture media
This technical support center provides guidance on improving the solubility and stability of the experimental compound Evo312 in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates immediately after being added to the cell culture medium. What is causing this and how can I fix it?
A1: Immediate precipitation, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent like DMSO when diluted into an aqueous medium.[1][2] The rapid change in solvent polarity causes the compound to fall out of solution.
Here are the primary causes and solutions:
-
High Final Concentration: The working concentration of this compound may exceed its aqueous solubility limit. Try lowering the final concentration.[1]
-
Solvent Shock: Directly adding a concentrated DMSO stock into a large volume of media can cause rapid precipitation.[2] To prevent this, perform a serial or intermediate dilution of the stock in pre-warmed (37°C) culture media first.[1]
-
Media Temperature: The solubility of compounds often decreases in cold liquids. Always use media that has been pre-warmed to 37°C.
Q2: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A2: You can determine the maximum soluble concentration by performing a kinetic solubility test. This involves preparing serial dilutions of your this compound stock solution in your complete culture medium and visually inspecting for precipitation over time (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is considered the maximum working concentration for your experimental conditions.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: For hydrophobic compounds like this compound, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions. To ensure stability and prevent degradation from repeated freeze-thaw cycles, store the stock solution in small, single-use aliquots at -20°C or -80°C.
Q4: My experiment runs for 48 hours. How can I ensure this compound remains stable and at an effective concentration?
A4: The stability of a compound in culture media at 37°C can be limited. Degradation can be caused by components in the media or interaction with cellular metabolism. To assess this, you can perform a stability study by incubating this compound in your media (with and without cells) and measuring its concentration at different time points using HPLC or LC-MS. If significant degradation occurs, consider replenishing the compound with partial or full media changes at regular intervals.
Q5: Can I use additives to improve the solubility of this compound?
A5: Yes, certain pharmaceutical excipients can enhance the solubility of hydrophobic compounds. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility. It is essential to first determine the non-toxic concentration of any additive for your specific cell line.
Troubleshooting Guides
Issue: this compound Precipitation in Culture Media
This guide provides a systematic workflow to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation in media.
Data Presentation
Table 1: Suggested Final DMSO Concentrations for Cell Culture
| Cell Type Sensitivity | Recommended Max DMSO % | Notes |
| Highly Sensitive (e.g., Primary Cells) | ≤ 0.1% | May still cause differentiation or minor stress. |
| Most Cell Lines | ≤ 0.5% | Generally well-tolerated with minimal cytotoxicity. |
| Robust Cell Lines | ≤ 1.0% | May be acceptable for short-term assays; requires validation. |
| Always include a vehicle control with the same final DMSO concentration in your experiments. |
Table 2: Common Solubilizing Agents for In Vitro Use
| Agent | Class | Recommended Starting Conc. Range (in media) | Mechanism |
| HP-β-CD | Cyclodextrin | 0.5 - 5 mM | Forms inclusion complexes, shielding hydrophobic molecules. |
| Tween® 80 | Non-ionic surfactant | 0.01% - 0.1% (v/v) | Forms micelles that encapsulate hydrophobic compounds. |
| The optimal concentration must be determined experimentally to ensure it is not cytotoxic to the cells being used. |
Table 3: Hypothetical Stability of this compound in DMEM + 10% FBS at 37°C
| Time (Hours) | Initial Conc. (µM) | Measured Conc. (µM) | % Remaining |
| 0 | 10 | 10.0 | 100% |
| 6 | 10 | 8.8 | 88% |
| 12 | 10 | 7.5 | 75% |
| 24 | 10 | 5.2 | 52% |
| 48 | 10 | 2.1 | 21% |
| This data is illustrative. Actual stability must be determined experimentally using the protocol below. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (use batch-specific molecular weight)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and sonicator
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for short bursts or gently warm to 37°C.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Dispense the stock solution into single-use aliquots in sterile, amber tubes.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Culture Media by HPLC
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
CO2 incubator set to 37°C
-
Acetonitrile (B52724) (ACN), ice-cold
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector
Methodology:
-
Spike the Media: Dilute the 10 mM this compound stock solution into pre-warmed culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 200 µL) and process it as described in step 5. This is your T=0 reference.
-
Incubation: Place the remaining spiked media in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 6, 12, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Processing: To each aliquot, add 3 volumes of ice-cold acetonitrile (e.g., 600 µL) to precipitate proteins. Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated method to quantify the peak area of the parent this compound compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.
Signaling Pathway Visualization
This diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, acting as an inhibitor of a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
References
troubleshooting inconsistent results in Evo312 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evo312. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel analog of evodiamine (B1670323) and functions as a potent inhibitor of Protein Kinase C βI (PKCβI).[1][2][3] By suppressing the expression of PKCβI, this compound can induce cell cycle arrest and apoptosis, showing significant antitumor activity, particularly in gemcitabine-resistant pancreatic cancer cells.[2]
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated high antiproliferative efficacy in pancreatic cancer cell lines, including PANC-1 and gemcitabine-resistant PANC-GR cells.[2]
Q3: What are the key applications of this compound in research?
A3: this compound is primarily used in cancer research to study mechanisms of drug resistance and to explore new therapeutic strategies. Its applications include inducing cell cycle arrest and apoptosis in cancer cells, and it has been used in xenograft mouse models to evaluate its in vivo antitumor activity.
Q4: Is there a known resistance mechanism to this compound?
A4: Currently, there is no widely documented resistance mechanism specifically to this compound. As a novel compound, research into potential resistance is ongoing.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in cell-based assays are a common challenge. This section provides a structured approach to troubleshooting when your this compound experiments do not yield the expected outcomes.
Issue 1: High Variability in Cell Viability/Proliferation Assays
You observe significant well-to-well or plate-to-plate variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating with this compound.
Troubleshooting Workflow
Caption: Troubleshooting logic for variable cell viability results.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or an automated cell dispenser for seeding. Ensure the cell suspension is homogenous by gently mixing before each aspiration. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments. |
| This compound Stock and Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the accuracy of your pipetting. |
| Edge Effects on Assay Plates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS. |
| Assay Reagent Issues | Ensure all assay reagents are within their expiry date and have been stored correctly. Allow reagents to equilibrate to room temperature before use. |
Issue 2: Inconsistent Apoptosis or Cell Cycle Arrest Data
Your flow cytometry or western blot results for apoptosis markers (e.g., cleaved caspase-3, Annexin V) or cell cycle regulators show high variability between experiments.
Experimental Workflow for Apoptosis Analysis
References
Technical Support Center: Managing Batch-to-Batch Variability of the Evo312 Compound
Welcome to the dedicated technical support resource for the novel PKCβI inhibitor, Evo312. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot potential batch-to-batch variability of the this compound compound, ensuring the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for a potent compound like this compound?
A1: Batch-to-batch variability refers to the minor chemical and physical differences that can arise between different manufacturing lots of the same compound.[1] For a highly specific inhibitor like this compound, which targets the PKCβI signaling pathway, even subtle variations in purity, impurity profiles, or physical form could significantly alter its biological activity.[2][3] This can lead to inconsistent results in your experiments, such as changes in IC50 values in cell proliferation assays or unexpected off-target effects, ultimately impacting the reliability of your research findings.[4]
Q2: We are observing a decrease in the anti-proliferative efficacy of a new batch of this compound in our PANC-1 cell line experiments. What are the likely causes?
A2: A reduction in potency with a new batch can stem from several factors. The most common culprits are variations in compound purity, the presence of inactive isomers, or degradation of the compound.[1][4] It is also possible that the solid-state properties, such as crystallinity, differ between batches, affecting its solubility and bioavailability in your cell culture medium.[4] We recommend a systematic approach to troubleshoot this issue, starting with a comparison of the Certificate of Analysis (CoA) for both batches and performing in-house quality control checks.[1]
Q3: Our latest batch of this compound seems less soluble in DMSO than previous batches. What should we do?
A3: Solubility issues can often be traced to differences in the physical form (e.g., crystalline vs. amorphous) of the compound between batches.[4] We recommend gently warming the solution to 37°C and using brief sonication to aid dissolution. If the problem persists, it is advisable to prepare a fresh stock solution. Additionally, verifying the purity and water content of your DMSO is crucial, as contaminants can affect solubility.[4]
Q4: We are seeing unexpected toxicity in our xenograft mouse models with a new lot of this compound, which was not observed previously. What could be the reason?
A4: Unforeseen in-vivo toxicity is a serious concern and is often linked to the presence of impurities or residual solvents from the synthesis process in a particular batch.[4] These contaminants might have their own biological activities, leading to off-target effects. A thorough comparison of the impurity profiles between the new and old batches using high-resolution analytical techniques like LC-MS is strongly recommended.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
If you observe a significant shift in the IC50 value of this compound in your cell proliferation or viability assays (e.g., using PANC-GR cells), follow this troubleshooting workflow.[2]
Caption: Workflow for troubleshooting inconsistent IC50 values.
Data Presentation: Hypothetical Batch Comparison
This table illustrates a hypothetical comparison between two batches of this compound that could explain a decrease in potency.
| Parameter | Batch A (Reference) | Batch B (New Lot) | Implication of Discrepancy |
| Purity (by HPLC) | 99.5% | 97.2% | Lower purity means less active compound per unit weight. |
| Major Impurity 1 | 0.25% | 1.8% | A significant new or increased impurity could interfere with the assay. |
| Residual Solvent (DCM) | <0.01% | 0.5% | High residual solvent levels can be toxic to cells. |
| Appearance | White Crystalline Solid | Off-white Amorphous Powder | Different physical forms can affect solubility and dissolution rate. |
| IC50 (PANC-GR cells) | 1.5 µM | 4.8 µM | Reduced potency observed in the biological assay. |
Key Experimental Protocols
Protocol 1: HPLC Purity Assessment
This protocol provides a standardized method for assessing the purity of different batches of this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of the new and reference batches of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.[1]
-
Dilute the stock solutions to a working concentration of 0.1 mg/mL with acetonitrile.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 254 nm.[1]
-
-
Data Analysis:
Protocol 2: Cell Proliferation Assay using PANC-GR Cells
This protocol details a method to determine the IC50 of this compound in gemcitabine-resistant pancreatic cancer cells.[2]
-
Cell Seeding:
-
Seed PANC-GR cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound is known to inhibit Protein Kinase C βI (PKCβI), which in gemcitabine-resistant pancreatic cancer cells, is upregulated and contributes to cell proliferation and survival.[2][3] Inhibition of PKCβI by this compound leads to cell cycle arrest and apoptosis.[2]
Caption: Simplified signaling pathway of this compound in pancreatic cancer cells.
Logical Relationship: Sources of Batch Variability
The consistency of the final this compound compound is dependent on multiple factors throughout the manufacturing process.
Caption: Key factors contributing to batch-to-batch variability.
References
addressing unexpected cellular responses to Evo312 treatment
Welcome to the technical support center for Evo312. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cellular responses during treatment with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular response to this compound treatment?
A1: this compound is a novel and potent inhibitor of Protein Kinase C βI (PKCβI).[1][2] The expected cellular response in susceptible cancer cell lines, particularly gemcitabine-resistant pancreatic cancer cells, includes:
-
Inhibition of Proliferation: A significant decrease in the rate of cell growth.[1]
-
Cell Cycle Arrest: Halting of the cell cycle at specific checkpoints.[1][2]
-
Induction of Apoptosis: Programmed cell death, characterized by specific morphological and biochemical changes.[1][3]
-
Suppression of PKCβI Protein Expression: A measurable decrease in the levels of PKCβI protein.[1]
Q2: My cells are not showing the expected apoptotic phenotype after this compound treatment. What could be the reason?
A2: A lack of apoptotic response can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Q3: I am observing unexpected morphological changes in my cells that are not consistent with apoptosis. What should I do?
A3: Unexpected morphological changes can be indicative of various cellular responses or experimental artifacts. Refer to the troubleshooting guide on "Unexpected Morphological Changes" for detailed steps.
Q4: My experimental results with this compound are inconsistent. What are the common sources of variability?
A4: Inconsistent results are a common challenge in cell culture experiments.[4][5] Key factors include cell handling techniques, reagent stability, and incubation conditions.[4] For a comprehensive checklist, see the "General Cell Culture Troubleshooting" guide.
Troubleshooting Guides
Guide 1: No or Reduced Anti-proliferative/Apoptotic Effect
If you are observing a minimal anti-proliferative or apoptotic effect of this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the calculated concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A literature search for similar cell types can provide a starting point.[6] |
| Drug Instability | Ensure proper storage of this compound powder and solutions as per the manufacturer's instructions.[6] Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance to PKCβI inhibition. Consider using a positive control cell line known to be sensitive to this compound, such as PANC-1 or PANC-GR.[1] |
| Sub-optimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient-depleted media can affect drug sensitivity. |
| Solvent-Related Issues | If using a solvent like DMSO, ensure the final concentration in the culture medium is not toxic to the cells and is consistent across all experiments, including a vehicle control.[6] |
Simplified signaling pathway of this compound.
Guide 3: General Cell Culture Troubleshooting
This guide provides solutions to common problems encountered during in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| Slow Cell Growth | Sub-optimal culture conditions (temperature, CO2, humidity). [4] | Verify incubator settings. Ensure proper gas exchange by loosening flask caps. [7] |
| Contamination (especially mycoplasma). | Test for mycoplasma. If positive, discard the culture and start with a fresh, uncontaminated stock. [7] | |
| Depleted medium or over-confluence. | Subculture cells at a lower density and ensure regular media changes. | |
| Cell Detachment | Over-trypsinization. | Reduce trypsinization time or use a lower concentration of trypsin. [7] |
| Low serum concentration. | Verify the recommended serum percentage for your cell line. | |
| Contamination. | Bacterial or fungal contamination can alter the pH and affect cell attachment. [8] | |
| pH Instability | Incorrect CO2 levels in the incubator. | Calibrate the CO2 sensor. Ensure the CO2 concentration matches the sodium bicarbonate concentration in your medium. [7] |
| Contamination. | Microbial metabolism can rapidly change the pH of the culture medium. [8] | |
| Precipitate in Medium | Temperature fluctuations. | Warm the medium to 37°C and gently swirl to dissolve any precipitate before use. [7] |
| High concentration of supplements. | Some supplements can precipitate at high concentrations. Prepare fresh medium and add supplements slowly while stirring. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Workflow for Annexin V/PI apoptosis assay.
References
- 1. This compound: An Evodiamine Analog and Novel PKCβI Inhibitor with Potent Antitumor Activity in Gemcitabine-Resistant Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. corning.com [corning.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. adl.usm.my [adl.usm.my]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Evo312, a Novel PKCβI Inhibitor, Against Other Key PKC Inhibitors
For Immediate Release
A detailed comparison of the novel Protein Kinase C βI (PKCβI) inhibitor, Evo312, reveals its potent and specific activity against key cancer cell lines, particularly those resistant to standard chemotherapy. This guide provides a comprehensive analysis of this compound's efficacy in comparison to other established PKC inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, an analog of evodiamine, has demonstrated significant promise as an antitumor agent, primarily by targeting PKCβI, a crucial enzyme in cellular proliferation and apoptosis pathways. Its efficacy is particularly noted in gemcitabine-resistant pancreatic cancer, a notoriously difficult-to-treat malignancy.
Quantitative Efficacy Comparison
The following tables summarize the inhibitory activity of this compound in comparison to other well-known PKC inhibitors such as Enzastaurin, Sotrastaurin, and Midostaurin. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, providing a clear quantitative comparison of their potency.
In Vitro Kinase Inhibition
| Compound | Target PKC Isoform | IC50 / Ki (nM) | Selectivity Notes |
| This compound | PKCβI | IC50: 117.34 nM [1] | Developed as a specific PKCβI inhibitor. |
| Enzastaurin | PKCβ | IC50: 6 nM[2][3][4] | Selective for PKCβ, with 6- to 20-fold lower activity against PKCα, γ, and ε.[2] |
| Sotrastaurin | pan-PKC | Ki: 0.64 nM (PKCβ) | Potent pan-PKC inhibitor, also targeting PKCθ, α, η, δ, and ε with high affinity. |
| Midostaurin | Multi-kinase | - | Inhibits various PKC subtypes, with lower potency for nPKC-δ, η, and ε (IC50: 0.16 to 1.25 µM) and insensitivity in PKC-ζ. Also a potent inhibitor of FLT3 and SYK. |
Cellular Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Cell Type |
| This compound | PANC-1 | 0.08 µM | Pancreatic Cancer |
| PANC-GR | 0.07 µM | Gemcitabine-Resistant Pancreatic Cancer | |
| HPDE6-c7 | 2.95 µM | Normal Pancreatic Ductal Epithelial | |
| Enzastaurin | Multiple Myeloma cell lines | 0.6 - 1.6 µM | Multiple Myeloma |
| Waldenström Macroglobulinemia cell lines | 2.5 - 10 µM | Waldenström Macroglobulinemia |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PKC signaling pathway and the general workflow for assessing anticancer drug efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other PKC inhibitors.
In Vitro PKC Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PKC.
-
Reaction Setup : The assay is typically performed in a microplate format. Each well contains a reaction buffer with purified recombinant PKCβI enzyme, a specific substrate peptide (e.g., QKRPSQRSKYL), and a lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol).
-
Inhibitor Addition : A range of concentrations of the test compound (e.g., this compound) is added to the wells.
-
Reaction Initiation : The kinase reaction is initiated by the addition of a Magnesium/ATP cocktail containing radiolabeled [γ-³²P]ATP.
-
Incubation : The plate is incubated at 30°C for a defined period (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate.
-
Termination and Detection : The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³²P]ATP, often by spotting the reaction mixture onto P81 phosphocellulose paper followed by washing with phosphoric acid.
-
Quantification : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The results are then used to calculate the IC50 value of the inhibitor.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding : Pancreatic cancer cells (e.g., PANC-1 and gemcitabine-resistant PANC-GR) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the PKC inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation : The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as PKCβI and its downstream targets, to confirm the inhibitor's mechanism of action within the cell.
-
Cell Lysis : Cells treated with the inhibitor are harvested and lysed to extract total proteins.
-
Protein Quantification : The protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-PKCβI), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Pancreatic Cancer Xenograft Mouse Model
This in vivo model assesses the antitumor efficacy of the inhibitor in a living organism.
-
Cell Implantation : Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with human pancreatic cancer cells (e.g., PANC-GR).
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Treatment Administration : The mice are randomized into treatment and control groups. The treatment group receives the PKC inhibitor (e.g., this compound administered intraperitoneally), while the control group receives a vehicle.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Endpoint Analysis : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess the levels of PKCβI in the tumor tissue.
References
Evo312 and Gemcitabine: A Preclinical Contender in Gemcitabine-Resistant Pancreatic Cancer Compared to Standard-of-Care Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical agent Evo312 in combination with gemcitabine (B846) for pancreatic cancer, juxtaposed with the established clinical efficacies of two standard-of-care chemotherapy regimens: FOLFIRINOX and gemcitabine with nab-paclitaxel. The emergence of this compound, a novel evodiamine (B1670323) analog and Protein Kinase C βI (PKCβI) inhibitor, presents a promising strategy, particularly in the context of gemcitabine resistance, a significant challenge in the treatment of pancreatic cancer.[1][2] This document aims to furnish researchers and drug development professionals with a consolidated overview of the available data to inform future research and development directions.
Overview of Therapeutic Agents
This compound: A novel small molecule inhibitor of PKCβI.[1][2] Its mechanism of action in pancreatic cancer, particularly in gemcitabine-resistant models, involves the suppression of PKCβI protein expression, which in turn leads to cell cycle arrest and apoptosis.[1]
Gemcitabine: A nucleoside analog that has been a cornerstone of pancreatic cancer treatment for decades. Its efficacy is often limited by both intrinsic and acquired resistance.
FOLFIRINOX: A combination chemotherapy regimen consisting of 5-fluorouracil (B62378), leucovorin, irinotecan (B1672180), and oxaliplatin. It is a first-line option for patients with metastatic pancreatic cancer and good performance status.
Gemcitabine and nab-paclitaxel: An albumin-bound formulation of paclitaxel (B517696) used in combination with gemcitabine. This regimen is another standard first-line treatment for metastatic pancreatic cancer.
Preclinical Efficacy of this compound
This compound has demonstrated potent antitumor activity in preclinical models of gemcitabine-resistant pancreatic cancer. In vitro studies have shown its ability to inhibit the proliferation of pancreatic cancer cell lines, while in vivo studies have indicated significant tumor growth inhibition.
In Vitro Activity of this compound
| Cell Line | IC50 (µM) | Description |
| PANC-1 | 0.08 | Human pancreatic cancer cell line |
| PANC-GR | 0.07 | Gemcitabine-resistant PANC-1 cells |
| HPDE6-c7 | 2.95 | Human normal pancreatic ductal epithelial cells |
Data sourced from MedChemExpress, citing a 2024 publication in the Journal of Medicinal Chemistry.
In Vivo Efficacy of this compound
In a xenograft mouse model using gemcitabine-resistant PANC-GR cells, this compound demonstrated significant antitumor activity.
| Treatment | Dosage | Tumor Volume Inhibition | Tumor Weight Reduction |
| This compound | 5 mg/kg, i.p., three times a week for 20 days | 72% | 44.89% |
Data sourced from a 2024 publication in the Journal of Medicinal Chemistry as reported by MedChemExpress and ResearchGate. Treatment with this compound was reported to increase total cell death to almost 25% in gemcitabine-resistant PANC cells.
Clinical Efficacy of Comparator Regimens
The following tables summarize the pivotal clinical trial data for FOLFIRINOX (from the PRODIGE 4/ACCORD 11 trial) and gemcitabine plus nab-paclitaxel (from the MPACT trial) in patients with metastatic pancreatic cancer.
FOLFIRINOX vs. Gemcitabine (PRODIGE 4/ACCORD 11)
| Efficacy Endpoint | FOLFIRINOX | Gemcitabine | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 11.1 months | 6.8 months | 0.61 (0.46-0.81) | <0.001 |
| Median Progression-Free Survival | 6.4 months | 3.4 months | - | <0.0001 |
| Objective Response Rate | 31.6% | 9.4% | - | <0.001 |
Data from the PRODIGE 4/ACCORD 11 trial.
Gemcitabine + nab-Paclitaxel vs. Gemcitabine (MPACT)
| Efficacy Endpoint | Gemcitabine + nab-Paclitaxel | Gemcitabine | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 8.5 months | 6.7 months | 0.72 (0.62-0.83) | <0.001 |
| Median Progression-Free Survival | 5.5 months | 3.7 months | 0.69 (0.58-0.82) | <0.001 |
| Overall Response Rate | 23% | 7% | - | <0.001 |
Data from the MPACT trial. An updated analysis showed a median overall survival of 8.7 months for the combination arm versus 6.6 months for gemcitabine alone.
Safety and Tolerability
A direct comparison of the safety profiles is challenging due to the preclinical nature of the this compound data. However, available information is presented below.
Preclinical Safety of this compound
In the PANC-GR xenograft mouse model, this compound administered at 5 mg/kg did not lead to significant toxicity or changes in body weight. A higher dose of 40 mg/kg also did not cause mouse death or significant toxicity.
Clinical Toxicity of Comparator Regimens (Grade 3/4 Adverse Events)
| Adverse Event | FOLFIRINOX (%) | Gemcitabine + nab-Paclitaxel (%) |
| Neutropenia | 45.7 - 47.9% | 38% |
| Febrile Neutropenia | 5.4 - 5.7% | 3% |
| Fatigue | 23.6 - 24% | 17% |
| Diarrhea | 12.7% | 6% |
| Vomiting | 14.5 - 17.2% | - |
| Thrombocytopenia | 9.1% | 13% |
| Peripheral Neuropathy | 9% | 17% |
FOLFIRINOX data from the PRODIGE 4/ACCORD 11 trial and other reports.Gemcitabine + nab-paclitaxel data from the MPACT trial.
Experimental Protocols
This compound Preclinical Evaluation (General Methodology)
-
Cell Lines: PANC-1 (pancreatic cancer) and PANC-GR (gemcitabine-resistant PANC-1) were utilized for in vitro experiments.
-
In Vitro Assays: Proliferation assays were conducted to determine the half-maximal inhibitory concentration (IC50) of this compound. Western blotting was used to assess the expression of PKCβI and downstream signaling proteins. Apoptosis was evaluated through markers like caspase-3, -8, and -9.
-
Animal Model: A xenograft model was established by implanting PANC-GR cells into mice.
-
In Vivo Study: this compound was administered intraperitoneally to tumor-bearing mice, and tumor growth was monitored over time. Gemcitabine was used as a comparator. Upon completion of the study, tumors were excised, weighed, and analyzed for PKCβI expression.
FOLFIRINOX Clinical Trial (PRODIGE 4/ACCORD 11)
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: Patients with metastatic pancreatic adenocarcinoma, an ECOG performance status of 0 or 1, and who had not received prior chemotherapy.
-
Treatment Arms:
-
FOLFIRINOX: Oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by a 2,400 mg/m² 46-hour continuous infusion) every 2 weeks.
-
Gemcitabine: 1,000 mg/m² weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.
-
-
Primary Endpoint: Overall survival.
Gemcitabine + nab-Paclitaxel Clinical Trial (MPACT)
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: Patients with previously untreated metastatic pancreatic cancer and a Karnofsky performance status of 70 or higher.
-
Treatment Arms:
-
Gemcitabine + nab-paclitaxel: nab-paclitaxel (125 mg/m²) followed by gemcitabine (1,000 mg/m²) on days 1, 8, and 15 of each 28-day cycle.
-
Gemcitabine: 1,000 mg/m² weekly for 7 weeks followed by a week of rest (cycle 1) and then on days 1, 8, and 15 of a 28-day cycle.
-
-
Primary Endpoint: Overall survival.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed mechanism of action for this compound and a generalized workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
References
Evo312: A Novel Therapeutic Candidate Against Standard Pancreatic Cancer Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Evo312, a novel therapeutic candidate, against the current standard-of-care therapies for pancreatic cancer, namely FOLFIRINOX and gemcitabine (B846) with nab-paclitaxel. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available preclinical data.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge with limited effective long-term treatment options. The current standards of care, FOLFIRINOX and gemcitabine plus nab-paclitaxel, have demonstrated modest improvements in overall survival but are associated with considerable toxicity. This compound, an evodiamine (B1670323) analog, has emerged as a promising preclinical candidate, exhibiting potent antitumor activity, particularly in gemcitabine-resistant pancreatic cancer models. Its mechanism of action as a Protein Kinase C βI (PKCβI) inhibitor presents a novel approach to overcoming chemoresistance. This guide synthesizes the available data on this compound and compares its preclinical performance metrics with those of standard therapies. It is important to note that direct head-to-head comparative studies between this compound and FOLFIRINOX or gemcitabine plus nab-paclitaxel are not yet available in the public domain. The data for this compound is primarily from studies on gemcitabine-resistant pancreatic cancer cell lines and xenograft models.
Data Presentation: Performance Metrics
The following tables summarize the available quantitative data for this compound and standard pancreatic cancer therapies.
Table 1: In Vitro Efficacy of this compound against Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Efficacy Context |
| This compound | PANC-1 (Gemcitabine-sensitive) | Data not publicly available | High antiproliferative efficacy[1][2][3][4] |
| This compound | PANC-GR (Gemcitabine-resistant) | Data not publicly available | High antiproliferative efficacy[1][2][3][4] |
Note: Specific IC50 values for this compound are not detailed in the available abstracts. The primary research paper should be consulted for this data.
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment | Animal Model | Tumor Growth Inhibition | Efficacy Context |
| This compound | PANC-GR cell-implanted xenograft | Demonstrated antitumor activity[1][2][4] | Effective in a gemcitabine-resistant model |
Note: Quantitative details on the percentage of tumor growth inhibition are not available in the abstracts.
Table 3: Clinical Efficacy of Standard Pancreatic Cancer Therapies
| Therapy | Clinical Trial | Median Overall Survival (months) | Median Progression-Free Survival (months) |
| FOLFIRINOX | PRODIGE 4/ACCORD 11 | 11.1 | 6.4 |
| Gemcitabine + nab-paclitaxel | MPACT | 8.5 | 5.5 |
| Gemcitabine (comparator) | PRODIGE 4/ACCORD 11 | 6.8 | 3.3 |
| Gemcitabine (comparator) | MPACT | 6.7 | 3.7 |
Signaling Pathways and Mechanisms of Action
This compound: Targeting PKCβI
This compound functions as a potent inhibitor of Protein Kinase C βI (PKCβI). In pancreatic cancer, particularly in gemcitabine-resistant cells, PKCβI is often upregulated. By inhibiting PKCβI, this compound disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and invasion. This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Caption: Mechanism of action of this compound in pancreatic cancer cells.
Standard Therapies: Multi-pronged Attack
Standard chemotherapy regimens for pancreatic cancer utilize drugs that act on fundamental cellular processes, leading to cancer cell death.
-
FOLFIRINOX is a combination of four drugs:
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, a key enzyme in DNA synthesis.
-
Leucovorin: Enhances the efficacy of 5-FU.
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks.
-
Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.
-
-
Gemcitabine and nab-paclitaxel:
-
Gemcitabine: A nucleoside analog that is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.
-
Nab-paclitaxel: A microtubule inhibitor that promotes microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis.
-
Caption: Mechanisms of action of FOLFIRINOX and Gemcitabine + nab-Paclitaxel.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the descriptions in the research abstracts, the following are general methodologies typically employed in such preclinical studies.
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Pancreatic cancer cells (e.g., PANC-1 and PANC-GR) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
-
Caption: General workflow for a cell viability assay.
2. Xenograft Mouse Model of Pancreatic Cancer
-
Objective: To evaluate the in vivo antitumor efficacy of a therapeutic agent.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with human pancreatic cancer cells (e.g., PANC-GR).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the investigational drug (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated group with the control group.
-
Caption: General workflow for a xenograft mouse model study.
Conclusion and Future Directions
The preclinical data available for this compound suggests its potential as a novel therapeutic agent for pancreatic cancer, particularly in the context of gemcitabine resistance. Its unique mechanism of action, targeting the PKCβI signaling pathway, offers a new avenue for treatment. However, to establish its true potential in the clinical setting, further research is imperative.
Direct, head-to-head preclinical studies comparing the efficacy and toxicity of this compound with FOLFIRINOX and gemcitabine plus nab-paclitaxel are crucial. These studies should include a broader range of pancreatic cancer models, including patient-derived xenografts (PDXs), to better recapitulate the heterogeneity of the disease. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies of this compound are needed to optimize dosing and treatment schedules. Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in patients with pancreatic cancer.
References
- 1. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Evodiamine Analog and Novel PKCβI Inhibitor with Potent Antitumor Activity in Gemcitabine-Resistant Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Evo312 and Enzastaurin in Pancreatic Cancer Cell Lines
A detailed guide for researchers on the mechanisms and efficacy of two prominent PKCβ inhibitors.
This guide provides a comprehensive comparison of Evo312, a novel evodiamine (B1670323) analog, and Enzastaurin (B1662900), a well-characterized compound, in the context of pancreatic cancer. Both agents target Protein Kinase C beta (PKCβ), a key enzyme implicated in cancer cell proliferation, survival, and resistance to chemotherapy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential mechanisms and potential therapeutic applications of these two inhibitors in various pancreatic cancer cell lines, including those resistant to standard therapies like gemcitabine (B846).
Mechanism of Action: Targeting the PKCβ Signaling Pathway
This compound is a novel and potent inhibitor of PKCβI, an isoform of PKCβ. Its mechanism of action in cancer, particularly in gemcitabine-resistant pancreatic cancer, involves the suppression of PKCβI protein expression. This inhibition leads to the induction of cell cycle arrest and apoptosis, programmed cell death, thereby impeding tumor growth.[1] this compound's parent compound, evodiamine, has been shown to induce apoptosis through multiple pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins which regulate cell death.
Enzastaurin, another selective inhibitor of PKCβ, has also demonstrated efficacy in pancreatic cancer models. Its mechanism involves the inhibition of PKCβ activity, which in turn suppresses downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway.[2] A key downstream target of PKCβ is Glycogen Synthase Kinase 3 beta (GSK3β). Enzastaurin has been shown to reduce the phosphorylation of GSK3β, a modification that is crucial for its role in cell signaling.[2][3][4]
Figure 1: Simplified signaling pathway of this compound and Enzastaurin action.
Comparative Efficacy in Pancreatic Cancer Cell Lines
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and Enzastaurin in various pancreatic cancer cell lines. It is important to note that direct comparative studies are limited, and IC50 values can vary based on experimental conditions such as cell density and assay duration.
| Drug | Cell Line | IC50 (µM) | Notes |
| This compound | PANC-1 | Data not available | Parent compound evodiamine shows activity. |
| PANC-GR (Gemcitabine-Resistant) | Data not available | Described as having high antiproliferative efficacy. | |
| Enzastaurin | BxPC-3 | ~1 | Estimated from cell viability assays. |
| Panc1 | ~1 | Estimated from cell viability assays. | |
| BON1 | 5-10 | Pancreatic neuroendocrine tumor cell line. |
Table 1: IC50 Values of this compound and Enzastaurin in Pancreatic Cancer Cell Lines
Induction of Apoptosis
Both this compound and Enzastaurin have been shown to induce apoptosis in pancreatic cancer cells. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.
| Drug | Cell Line | Treatment Conditions | Apoptosis Induction |
| This compound | PANC-GR | Not specified | Induces apoptosis. |
| Enzastaurin | BON1 | 5 and 10 µM | Induces caspase-mediated apoptosis. |
Table 2: Comparison of Apoptosis Induction by this compound and Enzastaurin
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Enzastaurin.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be adapted for various pancreatic cancer cell lines.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, BxPC-3, MiaPaCa-2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Enzastaurin for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKCβ signaling pathway.
-
Cell Lysis: Treat cells with this compound or Enzastaurin at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PKCβ, total PKCβ, p-Akt, total Akt, p-GSK3β, total GSK3β, cleaved PARP, cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Standard workflow for Western Blot analysis.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells.
-
Cell Treatment: Treat pancreatic cancer cells with this compound or Enzastaurin at the desired concentrations for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Figure 3: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound and Enzastaurin are both promising inhibitors of PKCβ with demonstrated activity in pancreatic cancer cell lines. This compound shows particular potential in overcoming gemcitabine resistance, a significant clinical challenge. Enzastaurin has been more extensively characterized in terms of its downstream signaling effects. Further head-to-head comparative studies in a standardized panel of pancreatic cancer cell lines, including gemcitabine-resistant models, are warranted to fully elucidate their relative potency and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. This compound: An Evodiamine Analog and Novel PKCβI Inhibitor with Potent Antitumor Activity in Gemcitabine-Resistant Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of protein kinase Cbeta by enzastaurin enhances radiation cytotoxicity in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to Evo312 and FOLFIRINOX in Pancreatic Cancer Models
An objective comparison of the novel agent Evo312 against the established FOLFIRINOX regimen in preclinical pancreatic cancer settings reveals distinct mechanistic approaches and highlights the ongoing search for more effective therapeutic strategies. While direct head-to-head preclinical studies are not yet available, this guide synthesizes the existing data from separate investigations to offer a comprehensive overview for researchers, scientists, and drug development professionals.
This guide details the experimental data, protocols, and underlying signaling pathways of this compound and FOLFIRINOX, providing a framework for understanding their individual preclinical performance. Due to the absence of direct comparative studies, the data for each agent is presented within the context of its own experimental design.
At a Glance: Preclinical Performance
The following tables summarize the key quantitative data from preclinical studies of this compound and FOLFIRINOX in pancreatic cancer models. It is critical to note that the experimental models and conditions differ significantly between the studies, precluding a direct statistical comparison of efficacy.
Table 1: Preclinical Efficacy of this compound in a Gemcitabine-Resistant Pancreatic Cancer Model
| Parameter | Cell Line | In Vivo Model | Outcome |
| Antiproliferative Efficacy | PANC-1, PANC-GR | - | Demonstrated high antiproliferative activity[1] |
| Tumor Growth Inhibition | - | PANC-GR cell-implanted xenograft | Exerted antitumor activity[1] |
| Mechanism of Action | PANC-GR | - | Inhibition of PKCβI, leading to cell cycle arrest and apoptosis[1] |
Table 2: Preclinical Efficacy of FOLFIRINOX in Pancreatic Cancer Models
| Parameter | In Vivo Model | Treatment Regimen | Outcome |
| Tumor Growth | Orthotopic murine PDAC model | Two intravenous doses | Greater reduction in tumor size and increased apoptosis compared to heterotopic models[2][3] |
| Survival | KPC (genetically engineered mouse model) | One cycle of modified FOLFIRINOX (mFFX) | Median Overall Survival: 11 days (vs. 6.5 days for control)[4][5] |
| Survival | KPC (genetically engineered mouse model) | Two cycles of modified FOLFIRINOX (mFFX) | Median Overall Survival: 15 days (vs. 6.5 days for control)[4][5] |
Visualizing the Approach: Experimental Workflow and Signaling Pathways
To contextualize the preclinical data, the following diagrams illustrate a typical experimental workflow for in vivo pancreatic cancer studies and the distinct signaling pathways targeted by this compound and FOLFIRINOX.
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting preclinical data. The following sections detail the methodologies used in the studies of this compound and FOLFIRINOX.
This compound in Gemcitabine-Resistant Pancreatic Cancer
-
Cell Lines: PANC-1 (human pancreatic carcinoma) and PANC-GR (gemcitabine-resistant PANC-1) cells were used for in vitro and in vivo experiments.
-
Animal Model: A PANC-GR cell-implanted xenograft mouse model was utilized to assess in vivo antitumor activity.[1]
-
In Vitro Assays:
-
Antiproliferative Assay: The efficacy of this compound in inhibiting the proliferation of PANC-1 and PANC-GR cells was evaluated.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry and Western blotting were likely used to determine the induction of apoptosis and cell cycle arrest in PANC-GR cells following this compound treatment.
-
-
In Vivo Study:
-
Tumor Induction: PANC-GR cells were implanted into mice to establish tumors.
-
Treatment: The specific dosage and administration schedule for this compound were not detailed in the available abstract but the study demonstrated a resulting antitumor effect.[1]
-
Efficacy Evaluation: Tumor growth was monitored to evaluate the antitumor activity of this compound.
-
FOLFIRINOX in Orthotopic and Genetically Engineered Mouse Models
-
Animal Models:
-
Orthotopic and Heterotopic Murine Models: Syngeneic, immunocompetent mice were implanted with murine pancreatic ductal adenocarcinoma (PDAC) cells either orthotopically (in the pancreas) or heterotopically (subcutaneously).[2][3]
-
KPC Mouse Model: A genetically engineered mouse model (KrasLSL-G12D/+;Trp53fl/+;Ptf1aCre/+) that spontaneously develops pancreatic tumors was used.[4][5]
-
-
Treatment Regimen (Orthotopic Model):
-
Treatment Regimen (KPC Model):
Discussion and Future Directions
The available preclinical data suggests that this compound is a promising agent, particularly in the context of gemcitabine-resistant pancreatic cancer, acting through the targeted inhibition of PKCβI. FOLFIRINOX, a combination chemotherapy, demonstrates efficacy in preclinical models that closely mimic human pancreatic cancer, such as orthotopic and genetically engineered mouse models. Its mechanism is based on a multi-pronged attack on DNA synthesis and repair.[6]
The distinct mechanisms of action of this compound and FOLFIRINOX present different therapeutic paradigms. This compound represents a targeted therapy approach, which may offer a more favorable toxicity profile and efficacy in a specific patient subpopulation. In contrast, FOLFIRINOX is a broad-acting cytotoxic regimen that has established clinical efficacy but is associated with significant toxicity.
Crucially, the lack of direct comparative preclinical studies makes it impossible to definitively conclude on the relative efficacy of these two treatments. Future preclinical research should aim to conduct head-to-head comparisons of this compound and FOLFIRINOX in well-characterized and clinically relevant pancreatic cancer models, including patient-derived xenografts (PDXs) and genetically engineered mouse models. Such studies should include comprehensive pharmacokinetic and pharmacodynamic analyses to provide a clearer picture of their therapeutic potential and to inform the design of future clinical trials. Furthermore, exploring combinations of targeted agents like this compound with established chemotherapies such as FOLFIRINOX could represent a promising avenue for improving outcomes in this challenging disease.
References
- 1. This compound: An Evodiamine Analog and Novel PKCβI Inhibitor with Potent Antitumor Activity in Gemcitabine-Resistant Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthotopic and heterotopic murine models of pancreatic cancer and their different responses to FOLFIRINOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthotopic and heterotopic murine models of pancreatic cancer and their different responses to FOLFIRINOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. FOLFIRINOX - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A General Protocol
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For novel or uncharacterized compounds like Evo312, a specific Safety Data Sheet (SDS) and established disposal procedures are often not publicly available. This compound is identified as a novel protein kinase C βI (PKCβI) inhibitor, an evodiamine (B1670323) analog with potential applications as an antitumor agent.[1][2][3][4] In the absence of a specific SDS for this compound, a conservative and systematic approach must be taken for its disposal, adhering to general best practices for handling potentially hazardous research chemicals.
Immediate Safety and Handling Protocols
Given that this compound is an active pharmacological agent, it should be handled with care. Researchers and drug development professionals should adhere to the following general safety protocols when handling novel compounds where full hazard information is not available:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Containment: Use appropriate containment measures to prevent spills and environmental release.
General Disposal Procedure for Novel Research Compounds
In the absence of specific disposal instructions for this compound, the following step-by-step procedure should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Waste Characterization: Since the specific hazards of this compound are not fully documented, it should be treated as hazardous waste. All materials contaminated with this compound, including pipette tips, gloves, and empty vials, should be collected for disposal.
-
Waste Segregation: Collect all this compound waste in a designated, sealed, and properly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly approved by your EHS office.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity of waste, and the date of accumulation. The label should also indicate "Hazardous Waste" and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by EHS personnel.
-
Consultation and Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Provide them with as much information as possible about the compound, including its chemical class (evodiamine analog, PKCβI inhibitor) and any known biological activity.
The following diagram outlines the general workflow for the proper disposal of a novel research compound like this compound.
References
Essential Safety and Handling Protocols for Evo312
Disclaimer: Evo312 is a fictional compound. The following information is provided as an illustrative guide for the safe handling of a potent, hazardous chemical compound in a laboratory setting and should be adapted to the specific hazards of any real substance being used, as detailed in its official Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent investigational compound this compound. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
All personnel handling this compound in any form (solid, liquid, or in solution) must wear the following minimum personal protective equipment.
-
Primary Protection:
-
Gloves: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contamination or at least every two hours.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are required for all operations. When there is a splash hazard, a full-face shield must be worn over the safety glasses.
-
Lab Coat: A dedicated, buttoned lab coat with tight-fitting cuffs is required.
-
-
Secondary Protection (for handling solid or concentrated forms):
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is required when handling the powdered form of this compound or when there is a risk of aerosolization.
-
Protective Clothing: Disposable sleeves and a disposable gown should be worn over the lab coat.
-
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and ventilated cabinet, away from incompatible materials.
-
Maintain the storage temperature as specified in the quantitative data table below.
Handling and Use:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
Clean all equipment thoroughly after use, following the decontamination procedure outlined below.
Disposal:
-
All solid waste contaminated with this compound (gloves, disposable gowns, etc.) must be disposed of in a designated hazardous waste container.
-
Liquid waste containing this compound must be collected in a sealed, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Based on toxicological studies. |
| Solubility in DMSO | > 50 mg/mL | |
| Stability in Solution | Stable for 24 hours at room temp. | Store at -20°C for long-term stability. |
| LD50 (Oral, Rat) | 10 mg/kg | Potent compound; handle with extreme care. |
Experimental Protocol: Decontamination of Surfaces
This protocol details the procedure for decontaminating laboratory surfaces after handling this compound.
Materials:
-
70% Isopropyl Alcohol (IPA)
-
Deionized Water
-
Disposable, absorbent pads
-
Designated hazardous waste container
Procedure:
-
Prepare a fresh 70% IPA solution.
-
Wipe down the contaminated surface with an absorbent pad soaked in 70% IPA.
-
Repeat the wipe-down with a new pad soaked in 70% IPA.
-
Wipe down the surface with an absorbent pad soaked in deionized water to remove any residual IPA.
-
Allow the surface to air dry completely.
-
Dispose of all used absorbent pads in the designated hazardous waste container.
Visual Workflow: Emergency Response to an this compound Spill
The following diagram outlines the immediate steps to be taken in the event of an this compound spill.
Caption: Emergency response workflow for an this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
